![molecular formula C7H15NO4 B1683471 Validamine CAS No. 32780-32-8](/img/structure/B1683471.png)
Validamine
Overview
Description
Validamine is a compound that serves as a tool for studying autoimmune diseases, most notably rheumatoid arthritis, due to its inherent immunosuppressive properties . This compound successfully curbs the synthesis of inflammatory cytokines .
Synthesis Analysis
Validamine is synthesized by the pseudo-glycosyltransferase VldE, which catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol . The synthesis of Validamine involves the condensation of NDP-valienol and validamine 7-phosphate . The reaction is catalyzed by the pseudoglycosyltransferase ValL .
Molecular Structure Analysis
The molecular formula of Validamine is C7H15NO4 . It consists of two C7-cyclitol units connected by a rare C-N bond . The structure of the enzyme that synthesizes Validamine, ValL, has been determined and it adopts the typical fold of the GT-B protein family .
Chemical Reactions Analysis
Validamine competitively inhibits β-glucosidase in a pH-dependent and dose-dependent manner . The maximum inhibitory ability is at the optimum pH value of this enzyme .
Physical And Chemical Properties Analysis
Validamine has a molecular weight of 177.2 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Validamine: A Comprehensive Analysis of Scientific Research Applications
Agriculture Antifungal Crop Protectant: Validamine, as a core component of Validamycin A, is widely used in agriculture to protect crops against fungal infections. It is particularly effective against rice plant infections caused by Rhizoctonia solani .
Medicine Therapeutic Potential: The structural similarity of validamine to other C7N-aminocyclitols suggests potential therapeutic applications in medicine, although specific uses require further research to be fully understood .
Enzymatic Inhibition β-Glucosidase Inhibitor: Validamine exhibits pH-dependent and dose-dependent competitive inhibition of β-glucosidase, which could have implications for medical research and treatment of metabolic disorders .
Biotechnological Production Valienamine Derivation: Microbial degradation of validoxylamine A and validamycin A is an efficient commercial method for producing valienamine, a compound related to validamine, which is used in various scientific applications .
Chemical Synthesis Glucoside Derivatives: Validamine can be chemically synthesized into glucoside derivatives, expanding its potential uses in chemical research and industry .
Mechanism of Action
Target of Action
Validamine primarily targets the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler glucose units.
Mode of Action
Validamine interacts with β-glucosidase in a competitive, pH-dependent, and dose-dependent manner . It inhibits the enzyme’s activity, with an IC50 value of 2.92mM . The maximum inhibitory ability of Validamine is observed at the optimum pH value of the enzyme .
Biochemical Pathways
Validamine affects the carbohydrate metabolism pathway by inhibiting β-glucosidase This inhibition disrupts the breakdown of complex sugars, affecting the energy supply within cells
Pharmacokinetics
It’s known that validamine can be produced by the degradation of validamycin a by certain bacterial strains . More research is needed to fully understand the pharmacokinetics of Validamine.
Action Environment
The efficacy and stability of Validamine are influenced by environmental factors such as pH . Its inhibitory action on β-glucosidase is pH-dependent, with maximum inhibitory ability observed at the enzyme’s optimum pH
Safety and Hazards
When handling Validamine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental release, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .
properties
IUPAC Name |
(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQYAWMREAXBHF-UOYQFSTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954439 | |
Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Validamine | |
CAS RN |
32780-32-8 | |
Record name | Validamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32780-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Validamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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